molecular formula C11H9NO4S2 B12530211 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid CAS No. 653588-47-7

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid

Cat. No.: B12530211
CAS No.: 653588-47-7
M. Wt: 283.3 g/mol
InChI Key: VKQXPFZGOZEVEH-UHFFFAOYSA-N
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Description

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is unique due to its specific sulfonylacetic acid moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

653588-47-7

Molecular Formula

C11H9NO4S2

Molecular Weight

283.3 g/mol

IUPAC Name

2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid

InChI

InChI=1S/C11H9NO4S2/c13-10(14)7-18(15,16)9-3-1-8(2-4-9)11-12-5-6-17-11/h1-6H,7H2,(H,13,14)

InChI Key

VKQXPFZGOZEVEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)CC(=O)O

Origin of Product

United States

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